molecular formula C7H8O7 B047813 Anhydromethylenecitric acid CAS No. 144-16-1

Anhydromethylenecitric acid

Cat. No.: B047813
CAS No.: 144-16-1
M. Wt: 204.13 g/mol
InChI Key: PXPMCAKTYKAROX-UHFFFAOYSA-N
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Description

Scientific Research Applications

Anhydromethylenecitric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydromethylenecitric acid can be synthesized through the reaction of citric acid with formaldehyde under acidic conditions. The reaction involves the formation of a dioxolane ring through the condensation of the hydroxyl group of citric acid with formaldehyde, followed by the elimination of water.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity citric acid and formaldehyde in a controlled acidic environment. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Anhydromethylenecitric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted dioxolane derivatives.

Mechanism of Action

The mechanism of action of anhydromethylenecitric acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. It can also participate in redox reactions, influencing cellular oxidative stress pathways. The dioxolane ring structure allows it to form stable complexes with metal ions, which can modulate its biological activity.

Comparison with Similar Compounds

    Citric Acid: A tricarboxylic acid with a similar backbone but lacks the dioxolane ring.

    Isocitric Acid: An isomer of citric acid with a different arrangement of hydroxyl and carboxyl groups.

    Tricarballylic Acid: A tricarboxylic acid with a simpler structure compared to anhydromethylenecitric acid.

Uniqueness: this compound is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions that are not possible with its analogs, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O7/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMCAKTYKAROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC(=O)C(O1)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162592
Record name Anhydromethylenecitric acid
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Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144-16-1
Record name 5-Oxo-1,3-dioxolane-4,4-diacetic acid
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Record name Anhydromethylenecitric acid
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Record name ANHYDROMETHYLENECITRIC ACID
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Record name Anhydromethylenecitric acid
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Record name 5-oxo-1,3-dioxolan-4-ylidenedi(acetic acid)
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Record name ANHYDROMETHYLENECITRIC ACID
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Synthesis routes and methods

Procedure details

Anhydrous citric acid (1), (120 g, 0.625 mole) and paraformaldehyde (21 g, 0.70 mole) were mixed in a beaker which was then immersed in an oil bath preheated to 145° C. The mixture, with intermittent stirring, was held at this temperature for 2 hours. The mixture melted, then resolidified during this time. The cooled mixture was dissolved in a minimal amount of boiling water on the hot plate (total volume ≈225 ml). On cooling, crystals formed. The mixture was kept overnight in the refrigerator, then, the crystals were collected, washed with cold water and dried on the filter using a heat lamp to give 2 (69 g, 53%) as white crystals, mp 205°-207° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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